Cas no 2248291-94-1 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}-5-cyclohexylpentanoate)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}-5-cyclohexylpentanoate structure](https://ja.kuujia.com/scimg/cas/2248291-94-1x500.png)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}-5-cyclohexylpentanoate 化学的及び物理的性質
名前と識別子
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- EN300-6521703
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}-5-cyclohexylpentanoate
- 2248291-94-1
-
- インチ: 1S/C24H32N2O6/c1-24(2,3)31-23(30)25-17(15-16-9-5-4-6-10-16)13-14-20(27)32-26-21(28)18-11-7-8-12-19(18)22(26)29/h7-8,11-12,16-17H,4-6,9-10,13-15H2,1-3H3,(H,25,30)
- InChIKey: GJMKKWCLAJUJOG-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(NC(CCC(=O)ON1C(C2C=CC=CC=2C1=O)=O)CC1CCCCC1)=O
計算された属性
- せいみつぶんしりょう: 444.22603674g/mol
- どういたいしつりょう: 444.22603674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 10
- 複雑さ: 686
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 102Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}-5-cyclohexylpentanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6521703-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}-5-cyclohexylpentanoate |
2248291-94-1 | 95.0% | 0.05g |
$1152.0 | 2025-03-14 | |
Enamine | EN300-6521703-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}-5-cyclohexylpentanoate |
2248291-94-1 | 95.0% | 0.25g |
$1262.0 | 2025-03-14 | |
Enamine | EN300-6521703-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}-5-cyclohexylpentanoate |
2248291-94-1 | 95.0% | 2.5g |
$2688.0 | 2025-03-14 | |
Enamine | EN300-6521703-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}-5-cyclohexylpentanoate |
2248291-94-1 | 95.0% | 5.0g |
$3977.0 | 2025-03-14 | |
Enamine | EN300-6521703-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}-5-cyclohexylpentanoate |
2248291-94-1 | 95.0% | 0.1g |
$1207.0 | 2025-03-14 | |
Enamine | EN300-6521703-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}-5-cyclohexylpentanoate |
2248291-94-1 | 95.0% | 10.0g |
$5897.0 | 2025-03-14 | |
Enamine | EN300-6521703-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}-5-cyclohexylpentanoate |
2248291-94-1 | 95.0% | 0.5g |
$1316.0 | 2025-03-14 | |
Enamine | EN300-6521703-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}-5-cyclohexylpentanoate |
2248291-94-1 | 95.0% | 1.0g |
$1371.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}-5-cyclohexylpentanoate 関連文献
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}-5-cyclohexylpentanoateに関する追加情報
Comprehensive Guide to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}-5-cyclohexylpentanoate (CAS No. 2248291-94-1)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}-5-cyclohexylpentanoate (CAS No. 2248291-94-1) is a specialized organic compound with significant applications in pharmaceutical research and chemical synthesis. This compound, often referred to as a Boc-protected amino acid derivative, plays a crucial role in peptide synthesis and drug development. Its unique structure, featuring a cyclohexylpentanoate backbone and a tert-butoxycarbonyl (Boc) protecting group, makes it highly valuable in medicinal chemistry.
The compound’s CAS number 2248291-94-1 is a key identifier for researchers and suppliers in the chemical industry. Its molecular formula and weight, along with its precise structural features, are essential for ensuring accurate synthesis and application. The presence of the Boc group in this molecule enhances its stability during synthetic processes, making it a preferred choice for peptide coupling reactions and other advanced chemical transformations.
In recent years, the demand for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl derivatives has surged due to their utility in developing novel therapeutics. Researchers are particularly interested in their potential as enzyme inhibitors and bioactive intermediates. The compound’s cyclohexylpentanoate moiety contributes to its lipophilicity, which is a critical factor in drug absorption and bioavailability. This property aligns with current trends in drug design, where improving pharmacokinetic profiles is a major focus.
From a synthetic perspective, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}-5-cyclohexylpentanoate is often used in solid-phase peptide synthesis (SPPS). The Boc group can be selectively removed under mild acidic conditions, allowing for sequential peptide chain elongation. This feature is particularly valuable in the production of custom peptides and therapeutic proteins, which are in high demand for biomedical research and clinical applications.
The compound’s applications extend beyond peptide synthesis. It is also explored in the development of small-molecule drugs targeting various diseases, including cancer and metabolic disorders. Its structural versatility enables modifications that can enhance binding affinity to specific biological targets. For instance, the cyclohexyl group can be tailored to interact with hydrophobic pockets in enzymes or receptors, a strategy widely employed in modern drug discovery.
In the context of green chemistry, researchers are investigating eco-friendly synthesis routes for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl derivatives. Sustainable methods, such as catalytic reactions and solvent-free conditions, are gaining traction to reduce environmental impact. This aligns with the growing emphasis on sustainable pharmaceutical manufacturing, a topic of high interest in both academic and industrial settings.
For suppliers and distributors, CAS No. 2248291-94-1 represents a niche but growing market segment. The compound’s high purity and consistent quality are critical for research and commercial use. Analytical techniques like HPLC and NMR spectroscopy are routinely employed to verify its identity and purity, ensuring compliance with industry standards.
In summary, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}-5-cyclohexylpentanoate is a versatile and valuable compound in the fields of pharmaceutical research and chemical synthesis. Its unique properties and broad applications make it a subject of ongoing scientific exploration. As the demand for innovative therapeutics and sustainable chemistry grows, this compound is poised to play an even more significant role in advancing scientific and medical breakthroughs.
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